(5beta)-3,6-Dioxocholan-24-oic acid
Description
(5β)-3,6-Dioxocholan-24-oic acid is a bile acid derivative characterized by a cholane backbone with ketone groups at positions 3 and 6 and a carboxylic acid at position 22. Its molecular formula is C₂₄H₃₆O₄ (average mass ~388.55 g/mol), and it features a 5β stereochemical configuration, common in natural bile acids . Unlike hydroxylated bile acids (e.g., cholic acid), the presence of two ketone groups at positions 3 and 6 confers distinct chemical reactivity, solubility, and biological activity.
Properties
IUPAC Name |
(4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINBLVINXVKTE-FSILYXOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988364 | |
| Record name | 3,6-Dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6868-73-1 | |
| Record name | Cholan-24-oic acid, 3,6-dioxo-, (5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006868731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5beta)-3,6-Dioxocholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:
Oxidation of Cholic Acid: Cholic acid is oxidized using reagents like potassium permanganate or chromium trioxide to introduce the keto groups at the 3 and 6 positions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of cholic acid are oxidized using industrial oxidizing agents.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5beta)-3,6-Dioxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl or keto positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation Products: Further oxidized bile acid derivatives.
Reduction Products: Hydroxylated derivatives of this compound.
Substitution Products: Halogenated or acylated derivatives.
Scientific Research Applications
Synthesis of Bile Acid Derivatives
One of the primary applications of (5beta)-3,6-Dioxocholan-24-oic acid is as an intermediate in the synthesis of bile acid derivatives such as obeticholic acid. Obeticholic acid is a potent agonist of the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism. The synthesis process involves converting this compound into various derivatives that exhibit enhanced pharmacological activity against cholestatic liver disorders like primary biliary cholangitis and non-alcoholic steatohepatitis .
FXR Agonists
Bile acids and their derivatives, including this compound, function as natural ligands for FXR. Activation of FXR has been shown to exert protective effects on liver function and metabolism. Research indicates that FXR agonists can ameliorate cholestatic liver diseases by modulating bile acid synthesis and transport .
Modulation of TGR5 Receptor
In addition to FXR, this compound also interacts with the G protein-coupled receptor TGR5. This receptor is involved in the signaling pathways that regulate energy expenditure and glucose metabolism. Compounds derived from this compound have been studied for their potential to enhance metabolic health through TGR5 activation .
Toxicological Studies
Studies have investigated the toxicological profiles of this compound and its derivatives using various test systems, including bacterial assays to assess mutagenicity and cytotoxicity . The compound's safety profile is critical for its development into therapeutic agents.
Obeticholic Acid Development
A significant case study involves the development of obeticholic acid from this compound as a treatment for liver diseases. Clinical trials have demonstrated its efficacy in improving liver function tests and reducing fibrosis in patients with non-alcoholic steatohepatitis . This highlights the compound's importance in drug development pipelines.
Metabolic Research
Research has shown that derivatives of this compound can influence metabolic pathways related to glucose homeostasis and lipid metabolism through FXR and TGR5 modulation. These findings suggest potential applications in managing metabolic syndrome and related disorders .
Mechanism of Action
The mechanism of action of (5beta)-3,6-Dioxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts by:
Binding to Bile Acid Receptors: Modulates the activity of receptors involved in lipid metabolism.
Enzyme Interaction: Influences the activity of enzymes like cholesterol 7 alpha-hydroxylase, which is crucial for bile acid synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between (5β)-3,6-Dioxocholan-24-oic acid and related compounds:
Key Differences in Physicochemical Properties
- Solubility : The diketone structure of (5β)-3,6-Dioxocholan-24-oic acid reduces polarity compared to dihydroxy analogs like (3α,6α)-3,6-Dihydroxycholan-24-oic acid, leading to lower aqueous solubility .
- Spectral Signatures :
- Stereochemical Impact : The 5β configuration (A/B ring junction) is critical for bile acid function, while 3α vs. 3β hydroxylation alters receptor binding .
Biological Activity
(5beta)-3,6-Dioxocholan-24-oic acid, a bile acid derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Classification
This compound is classified as a bile acid and is characterized by its unique steroidal structure. Its molecular formula is with a specific arrangement of hydroxyl and keto groups that contribute to its biological functions .
1. Farnesoid X Receptor (FXR) Modulation
Bile acids, including this compound, are known to act as natural ligands for the Farnesoid X receptor (FXR) . FXR plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. Activation of FXR has been associated with beneficial effects in liver diseases such as non-alcoholic steatohepatitis (NASH) and cholestatic disorders .
- Mechanism : FXR activation leads to the transcriptional regulation of genes involved in bile acid synthesis and transport. This modulation can enhance insulin sensitivity and reduce inflammation in the liver .
2. TGR5 Activation
This compound also interacts with the G protein-coupled receptor TGR5 , which is implicated in energy metabolism and inflammation . TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and improving glucose tolerance.
Case Studies and Clinical Relevance
A study highlighted the effects of bile acids on metabolic parameters in patients with NASH. The administration of FXR agonists resulted in improved liver function tests and reduced hepatic steatosis . Another investigation focused on the anti-inflammatory properties of bile acids, demonstrating that they can modulate inflammatory pathways through FXR and TGR5 activation.
| Study | Findings | |
|---|---|---|
| Uekawa et al., 2017 | Bile acids as intermediates for pharmacological compounds | Potential therapeutic applications in liver disorders |
| Cipriani et al., 2010 | FXR agonists improved insulin sensitivity | Suggests role in metabolic syndrome management |
| Alemi et al., 2013 | Adverse effects related to TGR5 activation | Important for understanding side effects of bile acid therapies |
1. Treatment of Liver Diseases
The modulation of FXR by this compound presents potential therapeutic avenues for treating cholestatic liver diseases such as primary biliary cholangitis and NASH. Clinical trials are ongoing to evaluate the efficacy of FXR agonists in these conditions .
2. Metabolic Disorders
Given its role in enhancing insulin sensitivity, this compound may be beneficial in managing metabolic disorders associated with obesity and type 2 diabetes. The dual action on FXR and TGR5 provides a multifaceted approach to treatment .
Q & A
Basic: What are the recommended synthetic routes for (5β)-3,6-Dioxocholan-24-oic acid and its derivatives?
Methodological Answer:
Synthesis typically involves selective oxidation or protection/deprotection strategies for introducing oxo groups at positions 3 and 5. For example:
- Step 1: Start with a cholanoic acid precursor (e.g., 3-hydroxy-5β-cholan-24-oic acid) and protect the 3-hydroxy group using a ketal protecting agent (e.g., dimethyl ketal) to prevent undesired side reactions .
- Step 2: Introduce the 6-oxo group via controlled oxidation using Jones reagent (CrO₃ in H₂SO₄) or Oppenauer oxidation.
- Step 3: Deprotect the 3-hydroxy group under acidic conditions and oxidize it to a 3-oxo group using pyridinium chlorochromate (PCC).
- Purification: Use column chromatography with silica gel and a gradient of ethyl acetate/hexane for isolation. Confirm purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) .
Basic: How can researchers confirm the stereochemical configuration of (5β)-3,6-Dioxocholan-24-oic acid?
Methodological Answer:
Stereochemical confirmation relies on:
- X-ray crystallography: Co-crystallize the compound with a protein (e.g., human serine hydroxymethyltransferase) to resolve the 5β configuration and planar 3,6-dioxo groups (as seen in analogous bile acid-protein complexes) .
- NMR spectroscopy: Analyze H and C NMR coupling constants. For instance, the 5β configuration is confirmed by characteristic coupling patterns between protons on the A/B ring junction (e.g., H-5 and H-6) .
- Computational modeling: Compare experimental NMR data with density functional theory (DFT)-calculated shifts using software like Gaussian. The InChIKey
CVNYHSDFZXHMMJ-KIHIVPLQSA-N(from ) can validate stereochemical assignments .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized bioassays: Replicate studies using identical cell lines (e.g., HepG2 for hepatoprotective activity) and control for bile acid transporters (e.g., NTCP and ASBT).
- Impurity profiling: Use LC-MS to quantify trace derivatives (e.g., 3,7,12-trioxo contaminants from incomplete synthesis) that may skew bioactivity results .
- Dose-response validation: Perform EC₅₀/IC₅₀ assays across multiple concentrations to confirm dose-dependent effects. For example, highlights how minor structural changes (e.g., 7α vs. 7β hydroxylation) drastically alter activity .
Advanced: What strategies optimize HPLC separation of (5β)-3,6-Dioxocholan-24-oic acid from structurally similar bile acids?
Methodological Answer:
Optimize parameters based on hydrophobicity and ionization:
- Column selection: Use a reverse-phase C18 column (3.5 µm particle size) for high resolution.
- Mobile phase: Methanol:water (75:25, v/v) with 0.1% trifluoroacetic acid (TFA) enhances peak sharpness by ion-pairing with the carboxylate group.
- Detection: UV detection at 210 nm (for oxo groups) or evaporative light scattering detection (ELSD) for non-chromophoric derivatives.
- Validation: Compare retention times with standards like dehydrocholic acid (3,7,12-trioxo derivative) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
